![molecular formula C15H14Cl3NO2S B7463480 2,4,5-trichloro-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B7463480.png)
2,4,5-trichloro-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,5-trichloro-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide, also known as TCS or triclosan, is a chemical compound that has been widely used as an antimicrobial agent in personal care products, such as soaps, toothpaste, and deodorants. TCS has also been used in other applications, such as medical devices, textiles, and plastics. In recent years, there has been growing concern over the potential health and environmental effects of TCS, leading to increased research into its synthesis, mechanism of action, and physiological effects.
作用机制
The mechanism of action of 2,4,5-trichloro-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide is thought to involve the disruption of bacterial cell membranes and inhibition of fatty acid synthesis. This compound has also been shown to interact with a variety of enzymes and proteins, including those involved in hormone signaling and metabolism.
Biochemical and Physiological Effects:
Research has shown that this compound can have a variety of biochemical and physiological effects, including alterations in hormone levels, inflammation, and oxidative stress. This compound has been shown to interact with a number of hormone receptors, including those for estrogen, androgen, and thyroid hormones. Some studies have also suggested that this compound can affect the immune system and contribute to the development of allergies and asthma.
实验室实验的优点和局限性
2,4,5-trichloro-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide has been widely used as a tool in laboratory experiments to study bacterial growth and antimicrobial resistance. However, there are also limitations to its use, including potential toxicity and the risk of interfering with other experimental variables. In addition, the use of this compound in laboratory experiments may not accurately reflect its effects in real-world settings.
未来方向
There are many potential future directions for research on 2,4,5-trichloro-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide, including the development of alternative antimicrobial agents, the investigation of this compound's effects on the environment and wildlife, and the exploration of its potential therapeutic uses. Additional research is also needed to better understand the mechanisms of action and potential health effects of this compound, as well as its interactions with other chemicals and compounds.
合成方法
2,4,5-trichloro-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide can be synthesized through a multi-step process involving the reaction of 2,4,5-trichloroaniline with isopropylphenylsulfonyl chloride in the presence of a base, such as sodium hydroxide. The resulting sulfonamide can then be purified through recrystallization or other methods.
科学研究应用
2,4,5-trichloro-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide has been widely studied for its antimicrobial properties, as well as its potential effects on human health and the environment. Research has shown that this compound can inhibit the growth of a variety of bacteria, fungi, and viruses, including those that cause dental caries, acne, and skin infections. However, there is also evidence that this compound can contribute to the development of antibiotic resistance and disrupt the natural microbiome of the skin and gut.
属性
IUPAC Name |
2,4,5-trichloro-N-(2-propan-2-ylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl3NO2S/c1-9(2)10-5-3-4-6-14(10)19-22(20,21)15-8-12(17)11(16)7-13(15)18/h3-9,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPDOWBBICTLLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

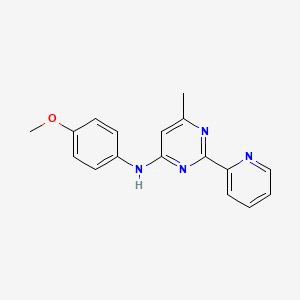
![2,4,6-trimethyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzenesulfonamide](/img/structure/B7463401.png)
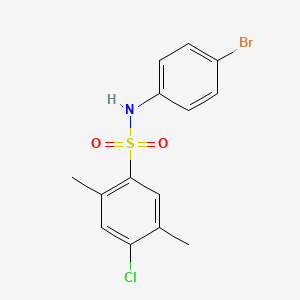
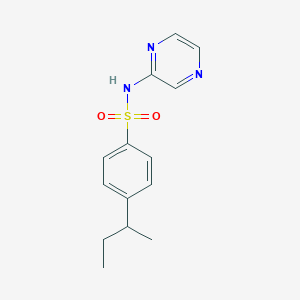

![[1-(4-ethylpiperazin-1-yl)-1-oxopropan-2-yl] (E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enoate](/img/structure/B7463421.png)
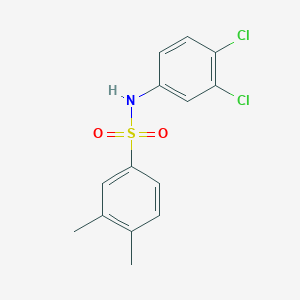
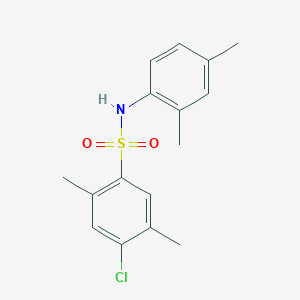


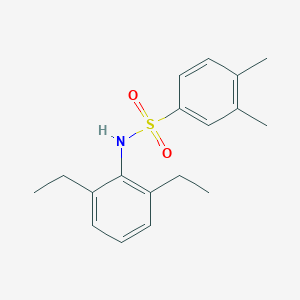


![3-{2-chloroimidazo[1,2-a]pyridin-3-yl}-2-cyano-N-(propan-2-yl)prop-2-enamide](/img/structure/B7463490.png)